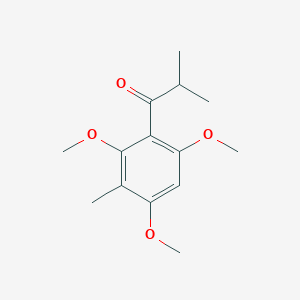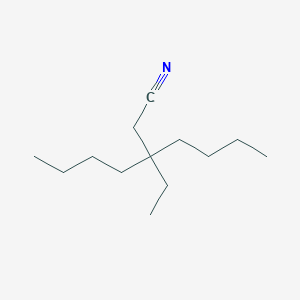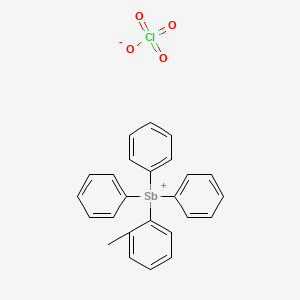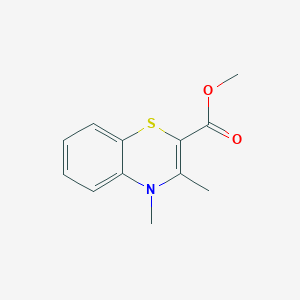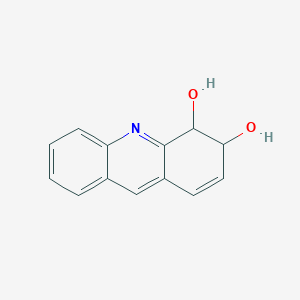![molecular formula C16H12N2O2 B14351007 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile CAS No. 98012-52-3](/img/structure/B14351007.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is an organic compound with the molecular formula C16H12N2. It is a biphenyl derivative with two acetonitrile groups attached to the biphenyl core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Dihydroxybiphenyl} + 2 \text{Acetonitrile} \rightarrow \text{2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are commonly used.
Major Products Formed
Oxidation: Formation of biphenyl dioxides.
Reduction: Formation of biphenyl diamines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Biphenyldiacetonitrile: A closely related compound with similar structural features.
2,2’-Biphenyldiacetonitrile: Another biphenyl derivative with nitrile groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is unique due to the presence of oxy groups linking the biphenyl core to the acetonitrile groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
98012-52-3 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-[4-[4-(cyanomethoxy)phenyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,11-12H2 |
Clave InChI |
AAJPJKBDXQWICT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)OCC#N)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


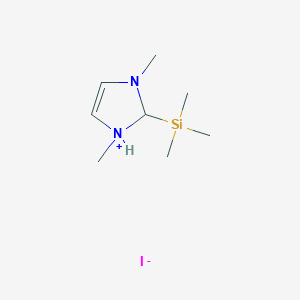
![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
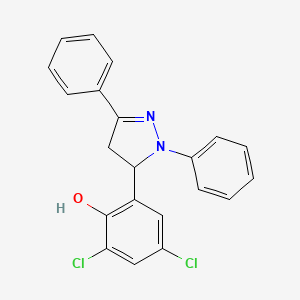
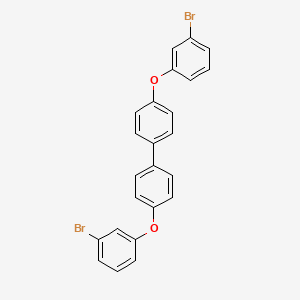
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
